molecular formula C13H11Cl2NO2 B1417480 2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione CAS No. 341968-24-9

2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione

Cat. No. B1417480
M. Wt: 284.13 g/mol
InChI Key: LVLLQOVUJZIQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione is defined by its linear formula, C13H11Cl2NO2. The compound contains dichloroanilino and cyclohexanedione functional groups, which may contribute to its chemical properties and reactivity.

Scientific Research Applications

Crystallographic and Structural Studies

  • The structure of 2-methyl-1,3-cyclohexanedione crystals has been determined by X-ray methods, revealing that the molecules are present in an enolized form, forming planar chains through hydrogen bonds. This study provided detailed insights into the molecular structure and interaction within the crystal (Katrusiak, 1993).

Synthetic Chemistry and Applications

  • The Gewald reactions involving 1,3-cyclohexanedione derivatives have been utilized to synthesize a variety of heterocyclic compounds, indicating the versatility of these compounds in synthetic organic chemistry (Zhong‐Xia Wang et al., 2015).
  • Novel crystals have been synthesized using derivatives of 1,3-cyclohexanedione, showcasing the compound's utility in the synthesis of new molecular structures with potential applications in material science (Z. Zhang et al., 2013).

Biological Applications

  • 2-Methyl-1,3-cyclohexanedione and related compounds have shown the ability to protect Escherichia coli against the inactivating effects of ultraviolet light and ${}^{60}{\rm CO}\text{-induced}$ lethality, indicating potential use in radioprotection or as a study tool in microbiology (R. Pittillo & M. Lucas, 1968).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . A Safety Data Sheet (SDS) would provide comprehensive information about the safety and hazards associated with this compound .

properties

IUPAC Name

2-[(2,3-dichlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c14-9-3-1-4-10(13(9)15)16-7-8-11(17)5-2-6-12(8)18/h1,3-4,7,17H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLLQOVUJZIQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC2=C(C(=CC=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181137
Record name 2-[[(2,3-Dichlorophenyl)amino]methylene]-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione

CAS RN

341968-24-9
Record name 2-[[(2,3-Dichlorophenyl)amino]methylene]-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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